3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1421474-91-0
VCID: VC4708116
InChI: InChI=1S/C14H13Cl2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19)
SMILES: C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.22

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

CAS No.: 1421474-91-0

Cat. No.: VC4708116

Molecular Formula: C14H13Cl2NO2S

Molecular Weight: 330.22

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide - 1421474-91-0

Specification

CAS No. 1421474-91-0
Molecular Formula C14H13Cl2NO2S
Molecular Weight 330.22
IUPAC Name 3,4-dichloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Standard InChI InChI=1S/C14H13Cl2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19)
Standard InChI Key YYCYUSZBDYXMNU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O

Introduction

Synthesis

The synthesis of 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves:

  • Preparation of the benzoyl chloride derivative:
    3,4-Dichlorobenzoyl chloride is synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride.

  • Amide bond formation:
    The benzoyl chloride derivative reacts with 3-amino-3-(thiophen-2-yl)propanol in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction Scheme:

StepReagents/ConditionsProduct
1Thionyl chloride + 3,4-dichlorobenzoic acid3,4-Dichlorobenzoyl chloride
23-Amino-3-(thiophen-2-yl)propanol + BaseTarget compound

Analytical Characterization

The compound's structure can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Identifies proton environments in the molecule.

    • ¹³C NMR: Confirms carbon framework.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as amides (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).

  • Elemental Analysis:

    • Verifies the composition of C, H, Cl, N, O, and S.

Potential Applications

  • Medicinal Chemistry:

    • The compound's structural features (chlorinated benzamide and thiophene ring) suggest potential as a pharmacophore for drug development.

    • It may exhibit activities such as enzyme inhibition or receptor binding due to its polar functional groups.

  • Biological Activity Studies:

    • Compounds with similar structures have been investigated for anti-inflammatory, anticancer, or antimicrobial properties.

Research Findings on Related Compounds

Compounds with similar frameworks have been studied extensively:

  • Anti-inflammatory Activity: Molecular docking studies indicate that benzamide derivatives can inhibit enzymes like lipoxygenase .

  • Anticancer Potential: Thiophene-containing molecules have shown cytotoxicity against cancer cell lines .

  • Antimicrobial Properties: Chlorinated aromatic compounds often exhibit bactericidal or fungicidal activity .

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